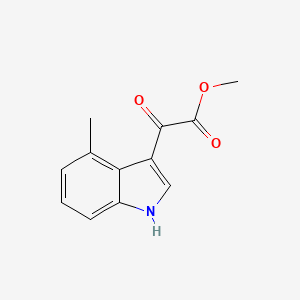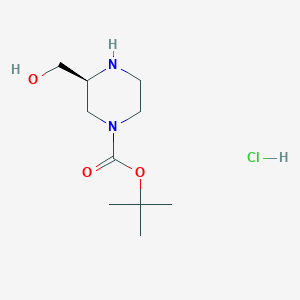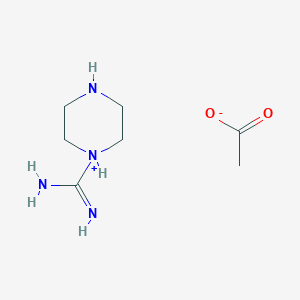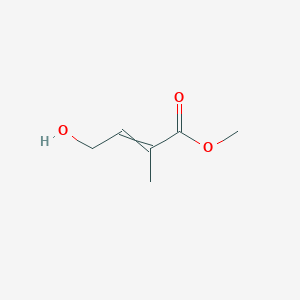![molecular formula C10H19NOS B11722983 (S)-N-[(E)-cyclopentylmethylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11722983.png)
(S)-N-[(E)-cyclopentylmethylidene]-2-methylpropane-2-sulfinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-N-[(E)-cyclopentylmethylidene]-2-methylpropane-2-sulfinamide is a chiral sulfinamide compound with potential applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a cyclopentylmethylidene group and a sulfinamide functional group. The stereochemistry of the compound is denoted by the (S) configuration, indicating its specific three-dimensional arrangement.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-[(E)-cyclopentylmethylidene]-2-methylpropane-2-sulfinamide typically involves the reaction of a cyclopentylmethylidene precursor with a sulfinamide reagent under controlled conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the sulfinamide, followed by the addition of the cyclopentylmethylidene precursor. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield while minimizing the risk of contamination. The use of high-purity reagents and solvents is crucial in industrial settings to achieve the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-N-[(E)-cyclopentylmethylidene]-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamides.
Reduction: The compound can be reduced to form amines.
Substitution: The cyclopentylmethylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkoxides and amines can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinamide group typically yields sulfonamides, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
(S)-N-[(E)-cyclopentylmethylidene]-2-methylpropane-2-sulfinamide has several scientific research applications:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce stereoselectivity in reactions.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals due to its unique reactivity and selectivity.
Mécanisme D'action
The mechanism of action of (S)-N-[(E)-cyclopentylmethylidene]-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfinamide group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The cyclopentylmethylidene group may also contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-N-[(E)-cyclopentylmethylidene]-2-methylpropane-2-sulfinamide: The enantiomer of the compound with the opposite stereochemistry.
N-[(E)-cyclopentylmethylidene]-2-methylpropane-2-sulfonamide: A related compound with a sulfonamide group instead of a sulfinamide group.
N-[(E)-cyclopentylmethylidene]-2-methylpropane-2-amine: A derivative with an amine group.
Uniqueness
(S)-N-[(E)-cyclopentylmethylidene]-2-methylpropane-2-sulfinamide is unique due to its specific stereochemistry and the presence of both a cyclopentylmethylidene group and a sulfinamide group. This combination of structural features imparts distinct reactivity and selectivity, making it valuable in various chemical and biological applications.
Propriétés
Formule moléculaire |
C10H19NOS |
|---|---|
Poids moléculaire |
201.33 g/mol |
Nom IUPAC |
(S)-N-(cyclopentylmethylidene)-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C10H19NOS/c1-10(2,3)13(12)11-8-9-6-4-5-7-9/h8-9H,4-7H2,1-3H3/t13-/m0/s1 |
Clé InChI |
UCOGKZLKACTCDX-ZDUSSCGKSA-N |
SMILES isomérique |
CC(C)(C)[S@](=O)N=CC1CCCC1 |
SMILES canonique |
CC(C)(C)S(=O)N=CC1CCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine hydrochloride](/img/structure/B11722900.png)

![4-Chloro-2-ethylfuro[3,2-d]pyrimidine](/img/structure/B11722919.png)











